molecular formula C19H38ClNO4 B590597 Lauroyl-L-carnitine chloride

Lauroyl-L-carnitine chloride

Cat. No.: B590597
M. Wt: 380.0 g/mol
InChI Key: PDBBUDRTWRVCFN-UNTBIKODSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lauroyl-L-carnitine (chloride) involves the following steps :

    Starting Material: L-carnitine is used as the raw material.

    Solvent: Acetic acid is used as the solvent.

    Reaction: Lauroyl chloride is added to the solution, and the mixture is heated to react.

    Evaporation: The acetic acid is evaporated under reduced pressure.

    Crystallization: Acetone is added, and the mixture is stirred to disperse, followed by cooling to crystallize.

    Filtration and Drying: The product is filtered and dried to obtain crude lauroyl-L-carnitine (chloride).

    Purification: The crude product is dissolved in ethanol or methanol under heating, filtered, vacuum distilled, and concentrated. Acetone is added again, stirred, cooled for crystallization, filtered, and dried to obtain pure lauroyl-L-carnitine (chloride).

Industrial Production Methods: The industrial production of lauroyl-L-carnitine (chloride) follows the same synthetic route but is scaled up for mass production. The process is characterized by its simplicity, practicality, low pollution, short reaction period, and low cost, with a yield of at least 92 percent .

Chemical Reactions Analysis

Types of Reactions: Lauroyl-L-carnitine (chloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Lauroyl-L-carnitine (chloride) has a wide range of scientific research applications :

    Chemistry: It is used as a surfactant and absorption enhancer in various chemical reactions.

    Biology: It is used to permeabilize cell membranes for the delivery of polar fluorescent probes.

    Medicine: It is used as a diagnostic marker for carnitine deficiency and in the assessment of disease activity.

    Industry: It is used in the formulation of various biochemical products and as an analytical standard in high-performance liquid chromatography.

Mechanism of Action

The mechanism of action of lauroyl-L-carnitine (chloride) involves its role as an acylcarnitine . It facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis in cells. The compound also interacts with cell membranes, enhancing their permeability and facilitating the delivery of other compounds .

Comparison with Similar Compounds

Lauroyl-L-carnitine (chloride) is unique among acylcarnitines due to its specific structure and properties . Similar compounds include:

  • Decanoyl-L-carnitine
  • Isovaleryl-L-carnitine
  • Palmitoyl-L-carnitine
  • Butyryl-L-carnitine

Comparison:

  • Decanoyl-L-carnitine: Has a shorter carbon chain compared to lauroyl-L-carnitine.
  • Isovaleryl-L-carnitine: Contains a branched carbon chain.
  • Palmitoyl-L-carnitine: Has a longer carbon chain.
  • Butyryl-L-carnitine: Contains a shorter carbon chain and different functional groups.

Lauroyl-L-carnitine (chloride) stands out due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant and absorption enhancer .

Biological Activity

Lauroyl-L-carnitine chloride, a derivative of L-carnitine, is an acylcarnitine compound with a variety of biological activities. This article explores its properties, mechanisms of action, and implications for health and disease, drawing on diverse research studies.

  • Molecular Formula : C19_{19}H38_{38}ClNO4_{4}
  • Molecular Weight : 379.96 g/mol
  • CAS Number : 6919-91-1

This compound is characterized by its long aliphatic chain, which influences its solubility and interaction with biological membranes.

  • Absorption Enhancer : this compound has been identified as an absorption enhancer, facilitating the transport of various compounds across cellular membranes. This property is particularly relevant in pharmaceutical applications where enhancing bioavailability is crucial .
  • Fatty Acid Transport : As a member of the acylcarnitine family, lauroyl-L-carnitine plays a critical role in the transport of fatty acids into mitochondria for β-oxidation, a vital process for energy production . By aiding in the translocation of fatty acids, it supports metabolic functions and energy homeostasis.
  • Inhibition of Glycine Transport : Research has shown that lauroyl-L-carnitine exhibits minimal inhibitory activity on glycine transporters (GlyT1 and GlyT2), with an IC50_{50} greater than 10 μM. This suggests that while it may not be a potent inhibitor compared to other acylcarnitines, it contributes to the modulation of neurotransmitter transport .

Case Studies and Research Findings

  • Metabolic Disorders : In studies involving patients with metabolic disorders such as malonic acidemia, lauroyl-L-carnitine was monitored as part of acylcarnitine profiles to assess fatty acid metabolism dysfunctions. Its levels can indicate carnitine deficiency or metabolic blockages .
  • Antimicrobial Activity : Lauroyl-L-carnitine has been investigated for its antimicrobial properties. It demonstrated effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial therapies .

Summary of Key Findings

Study FocusKey Findings
Absorption EnhancementFacilitates drug absorption across membranes .
Fatty Acid MetabolismAids in mitochondrial fatty acid transport, enhancing energy production .
Glycine Transport InhibitionMinimal inhibitory effect on GlyT1 and GlyT2 transporters .
Antimicrobial PropertiesExhibits activity against specific bacterial strains .

Clinical Implications

The biological activity of this compound suggests several clinical applications:

  • Pharmaceutical Formulations : Its ability to enhance absorption makes it a valuable component in drug formulations aimed at improving bioavailability.
  • Metabolic Health : Supplementation with lauroyl-L-carnitine may support individuals with metabolic disorders by improving fatty acid utilization and energy production.
  • Infection Control : Given its antimicrobial properties, further research could explore its use in treating infections or as an adjunct therapy in antibiotic regimens.

Properties

IUPAC Name

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBBUDRTWRVCFN-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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